molecular formula C16H17NO4 B5709300 methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate

methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate

Cat. No. B5709300
M. Wt: 287.31 g/mol
InChI Key: UZZWGPCQRPBITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of isoindolinecarboxylates and has been studied extensively for its biological activity.

Mechanism of Action

The exact mechanism of action of methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes and signaling pathways involved in various disease processes.
Biochemical and Physiological Effects:
Methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to enhance the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate in laboratory experiments is its relatively low toxicity. However, its solubility in water is limited, which may pose challenges for certain experimental protocols. Additionally, the compound has been shown to exhibit some level of instability under certain conditions, which may affect its biological activity.

Future Directions

There are several future directions for the study of methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate. One area of interest is the development of more efficient synthetic methods for the compound. Additionally, further studies are needed to elucidate its mechanism of action and identify potential therapeutic targets. Finally, the compound's potential for use in combination therapies with other drugs should be explored.

Synthesis Methods

Methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate can be synthesized by the reaction of cyclohexylamine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through an imide intermediate, which is subsequently methylated to yield the final product.

Scientific Research Applications

Methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate has been studied for its potential therapeutic applications in various fields of research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-21-16(20)10-7-8-12-13(9-10)15(19)17(14(12)18)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZWGPCQRPBITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate

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